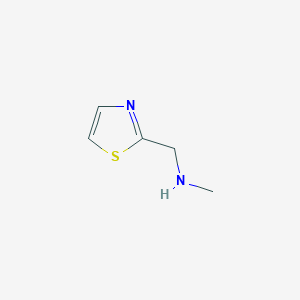

N-Methyl-1-(thiazol-2-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-(1,3-thiazol-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-6-4-5-7-2-3-8-5/h2-3,6H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHGOWYUJYMPGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596680 |

Source

|

| Record name | N-Methyl-1-(1,3-thiazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144163-68-8 |

Source

|

| Record name | N-Methyl-2-thiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144163-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(1,3-thiazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[(1,3-thiazol-2-yl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Methyl-1-(thiazol-2-yl)methanamine (CAS: 144163-68-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methyl-1-(thiazol-2-yl)methanamine is a heterocyclic secondary amine that serves as a crucial and versatile building block in medicinal chemistry and synthetic organic chemistry. While not typically an active pharmaceutical ingredient (API) itself, its structure, featuring a reactive secondary amine tethered to a thiazole ring, makes it a valuable intermediate for the synthesis of more complex molecules. The thiazole nucleus is a "privileged scaffold" in drug discovery, appearing in a wide array of compounds with demonstrated antimicrobial, anti-inflammatory, antiviral, and anticancer properties[1][2]. This guide provides a comprehensive overview of its chemical properties, reliable synthetic methodologies, analytical characterization, and its strategic application in the development of advanced therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by a methylene bridge linking a secondary methylamine to the C2 position of a 1,3-thiazole ring[1]. It is typically supplied as a colorless to pale yellow liquid or solid and is soluble in polar organic solvents[1]. For enhanced stability and handling, it is also commercially available as a dihydrochloride salt[3][4].

| Property | Value | Source(s) |

| CAS Number | 144163-68-8 | [5] |

| Molecular Formula | C₅H₈N₂S | [1][2][5] |

| Molecular Weight | 128.20 g/mol | [1][2][5] |

| IUPAC Name | N-methyl-1-(1,3-thiazol-2-yl)methanamine | [1] |

| Synonyms | N-Methyl(thiazol-2-yl)methanamine, Methyl-thiazol-2-ylmethyl-amine | [1] |

| SMILES | C(NC)C1=NC=CS1 | [1] |

| Predicted Boiling Point | 181.4 ± 23.0 °C | [2] |

| Predicted Density | 1.126 ± 0.06 g/cm³ | [2] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [5] |

Synthetic Routes and Methodologies

The synthesis of this compound is not widely documented in peer-reviewed journals, which is common for valuable, non-proprietary building blocks. However, its structure lends itself to straightforward and high-yielding synthesis via standard organic transformations. The most logical and industrially scalable approach is the reductive amination of 2-thiazolecarboxaldehyde.

Primary Synthetic Route: Reductive Amination

Reductive amination is a robust and highly efficient method for forming carbon-nitrogen bonds.[6][7] The process involves two key steps: the initial reaction of an aldehyde (2-thiazolecarboxaldehyde) with a primary amine (methylamine) to form an intermediate imine (or iminium ion), followed by the in-situ reduction of this intermediate to the target secondary amine.

Caption: Reductive Amination Workflow for Synthesizing the Target Compound.

Field-Proven Insights: The choice of reducing agent is critical for the success of this reaction. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over the more reactive sodium borohydride (NaBH₄)[7]. They are milder reducing agents that selectively reduce the protonated iminium ion intermediate much faster than the starting aldehyde. This selectivity prevents the undesired reduction of the aldehyde to 2-thiazolemethanol, thereby maximizing the yield of the desired amine product. The reaction is typically performed as a one-pot procedure, which is highly efficient in terms of time and resources.

Detailed Experimental Protocol (Reductive Amination)

-

Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-thiazolecarboxaldehyde (1.0 eq).

-

Solvent Addition: Dissolve the aldehyde in a suitable alcoholic solvent such as methanol (MeOH) or ethanol (EtOH) (approx. 0.2-0.5 M concentration).

-

Amine Addition: Add a solution of methylamine (1.1-1.5 eq, typically as a 40% solution in water or a 2M solution in THF) to the stirring aldehyde solution at room temperature.

-

pH Adjustment & Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) to lower the pH to ~5-6. This acidic environment catalyzes the formation of the iminium ion intermediate. Allow the mixture to stir for 1-2 hours.

-

Reduction: In a single portion, add sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq) to the reaction mixture. Caution: NaBH₃CN can release toxic HCN gas if the solution is too acidic. Ensure the pH remains controlled.

-

Reaction Monitoring: Stir the reaction at room temperature overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed.

-

Work-up:

-

Carefully quench the reaction by slowly adding 1M HCl to decompose any remaining reducing agent.

-

Adjust the pH to >10 with 2M NaOH to deprotonate the amine product.

-

Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by silica gel flash chromatography to yield the final this compound as a pure compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. Standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 129.05.

-

NMR Spectroscopy: Both ¹H and ¹³C NMR are definitive methods for structural elucidation. The expected chemical shifts are highly predictable based on the electronic environment of the nuclei.

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |

| Thiazole-H5 | ~7.65 | d | 1H | Thiazole Ring |

| Thiazole-H4 | ~7.20 | d | 1H | Thiazole Ring |

| Methylene (-CH₂-) | ~4.10 | s | 2H | -CH₂-N |

| Methyl (N-CH₃) | ~2.50 | s | 3H | N-CH₃ |

| Amine (-NH-) | ~1.90 | br s | 1H | N-H |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment |

| Thiazole-C2 | ~170.0 | Thiazole Ring (C=N) |

| Thiazole-C4 | ~142.5 | Thiazole Ring (CH) |

| Thiazole-C5 | ~118.5 | Thiazole Ring (CH) |

| Methylene (-CH₂-) | ~52.0 | -CH₂-N |

| Methyl (N-CH₃) | ~35.5 | N-CH₃ |

Application in Drug Discovery: A Gateway to Bioactive Molecules

The true value of this compound lies in its role as a strategic intermediate. The secondary amine provides a reactive handle for elaboration into more complex structures, while the thiazole ring imparts favorable pharmacokinetic and pharmacodynamic properties to the final molecule. Thiazole-containing compounds are known to engage in critical hydrogen bonding and hydrophobic interactions within biological targets.

This building block is a precursor for synthesizing compounds targeting a wide range of diseases. For instance, derivatives of 2-aminothiazoles have shown potent activity as enzyme inhibitors, receptor antagonists, and antimicrobial agents[8].

Caption: Role of the title compound as a key intermediate for diverse drug scaffolds.

Safe Handling and Storage

As with any laboratory chemical, proper safety precautions are essential.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses or goggles)[3].

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing fumes. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing[3].

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances and sources of ignition[3][5]. Recommended storage temperature is between 2-8°C[5].

-

First Aid:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of exposure, seek immediate medical attention[3].

-

Conclusion

This compound (CAS 144163-68-8) is a foundational building block for the synthesis of high-value, biologically active compounds. Its straightforward synthesis via reductive amination and the versatile reactivity of its secondary amine functional group make it an indispensable tool for medicinal chemists. Understanding its properties, synthesis, and handling is key to leveraging its potential in the design and development of next-generation therapeutics that incorporate the pharmacologically significant thiazole motif.

References

- N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride - AK Scientific, Inc. (AK Scientific)

- Reductive Amination, and How It Works. (Master Organic Chemistry, 2017)

- CAS 144163-68-8: N-Methyl-2-thiazolemethanamine. (CymitQuimica)

- This compound. (MySkinRecipes)

- 144163-68-8|this compound. (BLDpharm)

- N-methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride. (CymitQuimica)

- This compound. (MySkinRecipes)

- Reductive Amin

- Application Note – Reductive Amin

- N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine,hydrochloride. (MOLBASE)

- N-methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride. (CymitQuimica)

- Reductive Amination, and How It Works. (Master Organic Chemistry, 2017)

- Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (PubMed Central)

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. prepchem.com [prepchem.com]

- 4. N-methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride [cymitquimica.com]

- 5. 144163-68-8|this compound|BLD Pharm [bldpharm.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to the Molecular Structure and Characterization of N-Methyl-1-(thiazol-2-yl)methanamine

Executive Summary

N-Methyl-1-(thiazol-2-yl)methanamine is a heterocyclic amine of significant interest in synthetic and medicinal chemistry. As a derivative of the thiazole nucleus—a core component in numerous biologically active compounds—this molecule serves as a versatile building block for the development of novel pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive technical overview of its molecular structure, synthesis, and characterization. We delve into the theoretical and practical aspects of its structural elucidation through modern spectroscopic techniques, offering field-proven insights for researchers and drug development professionals. The methodologies described are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged pharmacophore in drug discovery.[3] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to bind effectively to a wide range of biological targets. This scaffold is present in essential natural molecules, such as Vitamin B1 (Thiamine), and a multitude of synthetic drugs exhibiting antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][3][4][5]

This compound, featuring a methylaminomethyl substituent at the C2 position, is a strategic intermediate. The secondary amine provides a reactive handle for further molecular elaboration, while the thiazole core imparts the foundational physicochemical properties that make its derivatives promising candidates for therapeutic and agricultural applications.[1][2]

Physicochemical Properties and Identification

Accurate identification is the cornerstone of any chemical study. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | N-methyl-1-(1,3-thiazol-2-yl)methanamine | N/A |

| CAS Number | 144163-68-8 | [2][6] |

| Molecular Formula | C₅H₈N₂S | [2] |

| Molecular Weight | 128.20 g/mol | [2] |

| Predicted Density | 1.126 ± 0.06 g/cm³ | [2] |

| Predicted Boiling Point | 181.4 ± 23.0 °C | [2] |

| Storage Conditions | 2-8°C, under inert gas, protected from light | [2] |

Synthesis and Purification: A Reductive Amination Approach

The most efficient and widely adopted method for synthesizing secondary amines like this compound is reductive amination.[7] This "one-pot" strategy is favored for its high atom economy, operational simplicity, and use of mild reaction conditions, which preserves the integrity of the sensitive thiazole ring.

Causality of Experimental Choice: Reductive amination proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in situ to the target amine.[7] This avoids the harsh conditions and potential for over-alkylation associated with alternative methods, such as the direct alkylation of 1-(thiazol-2-yl)methanamine. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is critical; it is selective for the iminium ion over the starting aldehyde, preventing premature reduction of the carbonyl group and maximizing yield.

Experimental Workflow: Synthesis via Reductive Amination

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

-

Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Thiazolecarboxaldehyde (1.0 eq).[8][9] Dissolve it in a suitable anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Amine Addition: Cool the solution to 0°C using an ice bath. Add a solution of methylamine (1.1-1.5 eq, typically as a solution in THF or water) dropwise while stirring.

-

Imine Formation: Allow the mixture to stir at 0°C for 20-30 minutes, then warm to room temperature and stir for an additional 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. Causality: Portion-wise addition controls the exothermic reaction and any gas evolution.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer two more times with DCM.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.

Comprehensive Structural Elucidation

The definitive confirmation of the molecular structure relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Molecular Structure with Atom Numbering

Caption: Structure of this compound with numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

-

Thiazole Protons (H4, H5): Two distinct signals in the aromatic region (δ 7.0-8.0 ppm) are expected. H5 (adjacent to N) will likely appear downfield of H4 (adjacent to S). They will appear as doublets due to coupling with each other.

-

Methylene Protons (H6): A singlet or a slightly broadened singlet is expected around δ 4.0-4.5 ppm. The signal is shifted downfield due to the electron-withdrawing effects of the adjacent thiazole ring and the nitrogen atom.

-

Amine Proton (H7): A broad singlet is expected, typically in the δ 1.5-2.5 ppm range. Its chemical shift can be variable and concentration-dependent, and it may exchange with D₂O.

-

Methyl Protons (H8): A sharp singlet integrating to three protons is expected around δ 2.4-2.6 ppm.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

-

Thiazole Carbons (C2, C4, C5): Three signals are expected in the aromatic region. C2, being bonded to two heteroatoms, will be the most downfield (δ ~165-170 ppm). C4 and C5 will appear between δ ~115-145 ppm.

-

Methylene Carbon (C6): A signal is expected around δ 45-55 ppm.

-

Methyl Carbon (C8): A signal is expected in the aliphatic region, around δ 30-35 ppm.

-

| Predicted NMR Data (in CDCl₃) | ¹H NMR | ¹³C NMR |

| Atom Position | Chemical Shift (δ, ppm), Multiplicity | Chemical Shift (δ, ppm) |

| C2 | - | ~168 |

| C4 | ~7.30, d | ~119 |

| C5 | ~7.75, d | ~143 |

| C6 (-CH₂-) | ~4.20, s | ~50 |

| N7 (-NH-) | ~1.90, br s | - |

| C8 (-CH₃) | ~2.50, s | ~34 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3300-3500 (moderate, sharp) |

| Aromatic C-H | C-H Stretch | 3000-3100 (weak to moderate) |

| Aliphatic C-H | C-H Stretch | 2850-3000 (moderate to strong) |

| Thiazole Ring | C=N, C=C Stretch | 1500-1650 (moderate) |

| Methylene/Methyl | C-H Bend | 1350-1470 (moderate) |

| Thiazole Ring | C-S Stretch | 600-800 (weak to moderate) |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

-

Molecular Ion (M⁺): For C₅H₈N₂S, the exact mass is 128.04. A strong molecular ion peak would be expected at m/z = 128 in an Electron Ionization (EI) spectrum.

-

Key Fragmentation: The most likely fragmentation pathway involves the cleavage of the benzylic-type C-C bond between the methylene group and the thiazole ring, which is electronically stabilized.

Primary Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of the target molecule.

Applications in Research and Development

This compound is not typically an end-product but a high-value intermediate. Its utility stems from the reactivity of the secondary amine, which can readily participate in:

-

Amide Couplings: Reaction with carboxylic acids or acyl chlorides to form complex amides.

-

Further Alkylation/Arylation: To generate tertiary amines.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides.[5]

These transformations allow for the rapid generation of diverse chemical libraries built around the thiazole core. Derivatives are actively being investigated for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents, making this compound a cornerstone in many drug discovery programs.[4][5][10]

Conclusion

This compound is a structurally well-defined and synthetically accessible molecule. Its characterization is straightforward using a standard suite of spectroscopic techniques—NMR, IR, and MS—which together provide an unambiguous confirmation of its molecular structure. The insights and protocols detailed in this guide underscore its importance as a foundational building block, enabling the continued exploration and development of novel thiazole-based compounds for critical applications in medicine and agriculture.

References

-

MOLBASE. (n.d.). N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine,hydrochloride. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-1,3-thiazol-2-amine. Retrieved from [Link]

-

Lee, J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Molecules, 24(9), 1836. Retrieved from [Link]

-

Ali, B., et al. (2022). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon, 8(10), e11029. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Thiazol-2-ylmethanamine. Retrieved from [Link]

-

PubChem. (n.d.). (2-Methylthiazol-4-yl)MethanaMine. Retrieved from [Link]

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(2-phenylethyl)amine. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 45(2), 223-255. Retrieved from [Link]

-

D'Ornelas, L., et al. (2003). Osmium clusters derived from the reactions of [Os3(CO)10(CH3CN)2] with aminothiazole compounds. Inorganica Chimica Acta, 355, 349-356. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride. Retrieved from [Link]

-

Shi, H.-B., et al. (2011). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 2), o259. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy N-Methyl-1-(thiazol-4-yl)methanamine | 120739-94-8 [smolecule.com]

- 5. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 144163-68-8|this compound|BLD Pharm [bldpharm.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. 2-Thiazole carboxaldehyde | 10200-59-6 | FT11831 [biosynth.com]

- 9. 2-Thiazolecarboxaldehyde 97 10200-59-6 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of N-Methyl-1-(thiazol-2-yl)methanamine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to N-Methyl-1-(thiazol-2-yl)methanamine, a key intermediate in the development of various pharmaceutical and agrochemical agents. The thiazole moiety is a crucial pharmacophore, and its derivatives are known to exhibit a wide range of biological activities.[1][2] This document details two primary, field-proven synthetic routes: the direct, one-pot reductive amination of thiazole-2-carbaldehyde and the sequential approach involving the N-methylation of 1-(thiazol-2-yl)methanamine. The guide offers in-depth mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the two pathways to assist researchers in making informed decisions for their specific applications.

Introduction: The Significance of this compound

This compound is a secondary amine featuring a thiazole heterocycle. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates due to its ability to engage in various biological interactions.[2] The N-methylaminomethyl substituent at the 2-position of the thiazole ring is a common feature in molecules designed to interact with specific biological targets. Consequently, efficient and scalable access to this building block is of paramount importance for drug discovery and development programs. This guide will explore the most scientifically sound and practical methodologies for its synthesis.

Primary Synthetic Pathways

Two principal synthetic strategies have been identified as the most viable for the preparation of this compound. The choice between these pathways often depends on the availability of starting materials, desired scale, and the specific purity requirements of the final product.

-

Pathway A: Reductive Amination of Thiazole-2-carbaldehyde

-

Pathway B: N-methylation of 1-(thiazol-2-yl)methanamine

The following sections will provide a detailed exploration of each of these pathways.

Pathway A: Reductive Amination of Thiazole-2-carbaldehyde

Reductive amination is a powerful and widely utilized method for the formation of carbon-nitrogen bonds.[3] This one-pot reaction involves the initial formation of an imine from an aldehyde (thiazole-2-carbaldehyde) and a primary amine (methylamine), followed by the in-situ reduction of the imine to the desired secondary amine.[4][5]

Mechanistic Rationale

The reaction proceeds in two key stages:

-

Imine Formation: Thiazole-2-carbaldehyde reacts with methylamine in a condensation reaction to form an unstable N-methyl-1-(thiazol-2-yl)methanimine intermediate. This step is typically reversible and often catalyzed by mild acid.

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the carbon-nitrogen double bond of the imine to a single bond, yielding the final product.[3]

The choice of reducing agent is critical. It must be capable of reducing the imine but not the starting aldehyde. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly employed for this purpose due to their mild and selective nature.[3][5]

Experimental Protocol: Reductive Amination

Objective: To synthesize this compound from thiazole-2-carbaldehyde and methylamine.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Thiazole-2-carbaldehyde | 113.13 | 10 | 1.13 g |

| Methylamine (40% in H₂O) | 31.06 | 12 | ~0.96 mL |

| Sodium Borohydride (NaBH₄) | 37.83 | 15 | 0.57 g |

| Methanol (MeOH) | 32.04 | - | 50 mL |

| Acetic Acid (glacial) | 60.05 | catalytic | ~0.1 mL |

| Dichloromethane (DCM) | 84.93 | - | For extraction |

| Saturated aq. NaHCO₃ | 84.01 | - | For work-up |

| Anhydrous MgSO₄ | 120.37 | - | For drying |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer, add thiazole-2-carbaldehyde (1.13 g, 10 mmol) and methanol (40 mL).

-

Stir the mixture at room temperature until the aldehyde is fully dissolved.

-

Add methylamine solution (40% in H₂O, ~0.96 mL, 12 mmol) dropwise to the stirred solution.

-

Add a catalytic amount of glacial acetic acid (~0.1 mL).

-

Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the flask to 0 °C in an ice bath.

-

In a separate beaker, dissolve sodium borohydride (0.57 g, 15 mmol) in methanol (10 mL).

-

Slowly add the sodium borohydride solution to the reaction mixture dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours.

-

Work-up:

-

Quench the reaction by the slow addition of water (20 mL).

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add saturated aqueous sodium bicarbonate solution (30 mL) to neutralize the acid and basify the mixture.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent to afford pure this compound.

Visualization of Reductive Amination Pathway

Caption: Reductive amination pathway for the synthesis of this compound.

Pathway B: N-methylation of 1-(thiazol-2-yl)methanamine

This alternative two-step approach involves the initial synthesis of the primary amine, 1-(thiazol-2-yl)methanamine, followed by its N-methylation to yield the desired secondary amine.

Synthesis of the Primary Amine Precursor

The precursor, 1-(thiazol-2-yl)methanamine, can be efficiently prepared by the reduction of thiazole-2-carbonitrile. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required for this transformation.

Objective: To synthesize 1-(thiazol-2-yl)methanamine from thiazole-2-carbonitrile.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Thiazole-2-carbonitrile | 110.13 | 10 | 1.10 g |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 15 | 0.57 g |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 50 mL |

| Water | 18.02 | - | For work-up |

| 15% aq. NaOH | 40.00 | - | For work-up |

Procedure:

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add lithium aluminum hydride (0.57 g, 15 mmol) and anhydrous THF (20 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve thiazole-2-carbonitrile (1.10 g, 10 mmol) in anhydrous THF (30 mL) and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

-

Work-up (Fieser method):

-

Cool the reaction mixture to 0 °C.

-

Slowly and carefully add water (0.6 mL) dropwise.

-

Add 15% aqueous sodium hydroxide solution (0.6 mL).

-

Add water (1.8 mL).

-

Stir the resulting granular precipitate for 30 minutes.

-

Filter the precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield 1-(thiazol-2-yl)methanamine. This product is often used in the next step without further purification.

-

N-methylation of the Primary Amine

With the primary amine in hand, the final step is the introduction of a methyl group onto the nitrogen atom. This can be achieved using an electrophilic methylating agent such as methyl iodide.

Objective: To synthesize this compound from 1-(thiazol-2-yl)methanamine.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 1-(thiazol-2-yl)methanamine | 114.17 | 10 | 1.14 g |

| Methyl Iodide (CH₃I) | 141.94 | 11 | 0.49 mL |

| Potassium Carbonate (K₂CO₃) | 138.21 | 15 | 2.07 g |

| Acetonitrile (MeCN) | 41.05 | - | 50 mL |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1-(thiazol-2-yl)methanamine (1.14 g, 10 mmol) in acetonitrile (50 mL).

-

Add potassium carbonate (2.07 g, 15 mmol) to the solution.

-

Add methyl iodide (0.49 mL, 11 mmol) dropwise to the stirred suspension.

-

Heat the reaction mixture to 50 °C and stir for 6-8 hours.

-

Monitor the reaction by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Wash the solid with acetonitrile.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Dissolve the residue in dichloromethane (40 mL) and wash with water (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

-

-

Purification: Purify by column chromatography as described in Pathway A.

Visualization of N-methylation Pathway

Sources

Unlocking the Potential of a Versatile Scaffold: A Technical Guide to the Biological Activity of N-Methyl-1-(thiazol-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-(thiazol-2-yl)methanamine is a heterocyclic amine containing a thiazole ring, a scaffold of significant interest in medicinal chemistry. While extensive research has focused on the broader class of thiazole-containing compounds, specific biological data on this compound itself is limited. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, drawing insights from its role as a key synthetic intermediate and the well-established pharmacological profile of structurally related 2-aminothiazole derivatives. We will explore its synthesis, potential mechanisms of action, and the experimental workflows required to elucidate its full therapeutic potential. This document serves as a foundational resource for researchers aiming to investigate and leverage the unique properties of this compound in drug discovery and development.

Introduction: The Thiazole Moiety as a Privileged Structure

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of numerous biologically active compounds[1]. Its unique structural and electronic properties allow it to engage in various interactions with biological macromolecules, making it a "privileged scaffold" in medicinal chemistry. Thiazole-containing molecules have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects[2][3].

This compound, with its characteristic thiazole nucleus and a methylaminomethyl substituent at the 2-position, represents a fundamental building block for the synthesis of more complex and potent therapeutic agents[2]. While it is primarily recognized as a synthetic intermediate, its inherent structural features suggest a latent potential for biological activity that warrants further investigation. This guide will synthesize the available information to provide a forward-looking perspective on the biological landscape of this intriguing molecule.

Synthesis and Physicochemical Properties

The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. A common approach is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. For N-substituted aminothiazoles, subsequent alkylation or acylation reactions are employed.

While a specific, detailed synthesis protocol for this compound is not extensively published in peer-reviewed literature, a general synthetic strategy can be inferred from the synthesis of related 2-aminothiazole derivatives[4].

Hypothetical Synthetic Workflow:

Caption: A plausible synthetic route to this compound.

Physicochemical Properties (Predicted):

| Property | Value |

| Molecular Formula | C₅H₈N₂S |

| Molecular Weight | 128.20 g/mol |

| Boiling Point | 181.4±23.0 °C |

| Density | 1.126±0.06 g/cm³ |

These values are predicted and should be confirmed experimentally.

Potential Biological Activities and Mechanisms of Action

The biological potential of this compound can be extrapolated from the extensive research on 2-aminothiazole derivatives. This class of compounds is known to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects.

Antimicrobial Activity

Thiazole-containing compounds have long been investigated for their antimicrobial properties. The thiazole ring is a key component of some penicillin-like antibiotics. The mechanism of action for many antimicrobial thiazoles involves the inhibition of essential bacterial enzymes or disruption of the cell wall synthesis.

A structurally similar compound, N-Methyl-1-(thiazol-4-yl)methanamine, has demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens[3]. It is plausible that this compound could exhibit similar broad-spectrum activity against both Gram-positive and Gram-negative bacteria[3].

Proposed Mechanism of Antimicrobial Action:

Caption: Postulated mechanism of antimicrobial activity.

Anti-inflammatory Activity

Several 2-aminothiazole derivatives have been reported to possess potent anti-inflammatory properties. The proposed mechanisms often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokine production. Given that this compound is used as an intermediate in the synthesis of anti-inflammatory drugs, it is conceivable that the core molecule itself may possess some level of anti-inflammatory activity[2].

Antiviral Activity

The thiazole scaffold is present in several antiviral agents. For instance, Ritonavir, an antiretroviral medication, contains a thiazole ring. The antiviral activity of thiazole derivatives can stem from the inhibition of viral enzymes like proteases or reverse transcriptases. As an intermediate for antiviral drug synthesis, this compound could serve as a starting point for the development of novel antiviral compounds[2].

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of this compound, a series of well-defined experimental protocols should be employed.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Assay

-

Preparation of Bacterial/Fungal Inoculum: Culture the desired microbial strains overnight in appropriate broth media. Adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow:

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

In Vitro Anti-inflammatory Assay

Objective: To evaluate the inhibitory effect of the compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.

Methodology: Griess Assay

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent. The absorbance is measured at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Future Directions and Conclusion

While this compound is primarily utilized as a synthetic building block, its inherent thiazole scaffold suggests a high probability of intrinsic biological activity. The information synthesized in this guide, drawn from the well-established pharmacology of the 2-aminothiazole class, provides a strong rationale for its further investigation.

Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a robust and scalable synthesis protocol and fully characterizing the physicochemical properties of the compound.

-

Broad-Spectrum Biological Screening: Conducting comprehensive in vitro screening against a wide range of biological targets, including various bacterial and fungal strains, cancer cell lines, and key enzymes involved in inflammation and viral replication.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying any observed biological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to identify key structural features that enhance potency and selectivity.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

Khan, I., et al. (2022). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Retrieved from [Link]

Sources

N-Methyl-1-(thiazol-2-yl)methanamine: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Versatile Thiazole Building Block

In the landscape of modern medicinal chemistry, the thiazole ring stands as a privileged scaffold, integral to the structure of numerous approved therapeutic agents. Its unique electronic properties and ability to engage in a variety of biological interactions have cemented its importance in drug design. Within this vast chemical space, N-Methyl-1-(thiazol-2-yl)methanamine emerges as a key building block, offering a strategic entry point for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its potential applications in pharmaceutical and agrochemical research. While direct and extensive literature on this specific molecule is nascent, this document consolidates available data and draws logical inferences from closely related structures to provide a holistic and actionable resource for researchers.

Molecular Profile and Physicochemical Properties

This compound is a secondary amine featuring a methyl group and a thiazol-2-ylmethyl substituent. The presence of the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, imparts distinct chemical reactivity and biological potential.

| Property | Value | Source |

| CAS Number | 144163-68-8 | [1] |

| Molecular Formula | C₅H₈N₂S | [1] |

| Molecular Weight | 128.20 g/mol | [1] |

| Boiling Point (Predicted) | 181.4 ± 23.0 °C | [1] |

| Density (Predicted) | 1.126 ± 0.06 g/cm³ | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Solubility | Expected to be soluble in organic solvents |

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through several established synthetic routes in heterocyclic chemistry. A logical and commonly employed method would be the reductive amination of thiazole-2-carboxaldehyde with methylamine, or the direct N-methylation of 1-(thiazol-2-yl)methanamine.

Proposed Synthetic Workflow: N-Methylation

A straightforward approach involves the methylation of the primary amine precursor, 1-(thiazol-2-yl)methanamine. This method is advantageous due to the commercial availability of the starting material.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

To a stirred solution of 1-(thiazol-2-yl)methanamine (1.0 eq) in anhydrous acetonitrile, add a suitable base such as potassium carbonate (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a methylating agent, for example, methyl iodide (1.1 eq), dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Chemical Reactivity and Derivatization Potential

The presence of a secondary amine and a thiazole ring makes this molecule a versatile intermediate for further chemical modifications.

Caption: Role in a typical drug discovery workflow.

Agrochemical Building Block

Beyond pharmaceuticals, this compound is also noted for its application in the development of novel pesticides and herbicides. [1]The thiazole ring can enhance the bioavailability and target specificity of agrochemicals.

Safety and Handling

While a specific, detailed Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling similar secondary amines and thiazole derivatives should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly sealed. [2][3] In case of exposure, standard first aid measures should be followed: flush skin and eyes with copious amounts of water and seek medical attention if irritation persists.

Conclusion and Future Directions

This compound represents a valuable and versatile building block for the synthesis of novel compounds with potential applications in both medicine and agriculture. While the body of literature specifically focused on this molecule is still developing, the well-established importance of the thiazole scaffold in bioactive compounds strongly suggests a promising future for its derivatives. Further research is warranted to fully elucidate the biological activity profile of compounds derived from this intermediate and to explore its full potential in various therapeutic areas. The synthetic accessibility and potential for diverse chemical modifications make it an attractive starting point for innovative research and development endeavors.

References

- Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (URL not available)

- S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society of Chemistry. (URL not available)

-

Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed. [Link]

- Material Safety D

-

N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine,hydrochloride - MOLBASE. [Link]

-

Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence - NIH. [Link]

-

N-adamantyl-4-methylthiazol-2-amine Suppresses Lipopolysaccharide-Induced Brain Inflammation by Regulating NF-κB Signaling in Mice - PubMed. [Link]

-

Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by liquid chromatography-tandem mass spectrometry - PubMed. [Link]

- WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?

- EXAMPLE 11--Preparation of N-(thiazol-4-yl)methyl-2-ethyl-6-methylaniline. (URL not available)

-

This compound - MySkinRecipes. [Link]

- WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?

-

¹³C NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. - ResearchGate. [Link]

-

Thiazolides as Antiviral Agents - The University of Liverpool Repository. [Link]

-

4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses - PubMed. [Link]

-

Thiazole, 2-amino-5-methyl- - the NIST WebBook. [Link]

-

Anti-viral activity of thiazole derivatives: an updated patent review - PubMed. [Link]

-

Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. [Link]

-

Methanamine, N-hydroxy-N-methyl- - the NIST WebBook. [Link]

- CAS No : 154212-60-9 | Product Name : 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine. (URL not available)

- infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes. (URL not available)

-

Methenamine - Wikipedia. [Link]

-

Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products - PMC - PubMed Central. [Link]

-

Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine - MDPI. [Link]

-

Ritonavir-impurities - Pharmaffiliates. [Link]

-

The ¹H & ¹³C NMR spectra of thiazole derivative 10d - ResearchGate. [Link]

- Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New Thiazolidinone Derivatives as NNRTIs and SARS‐CoV‐2 Main Protease Inhibitors. (URL not available)

-

Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol - PubMed Central. [Link]

- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.

-

trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes - PubMed. [Link]

-

Aminothiazole - the NIST WebBook - National Institute of Standards and Technology. [Link]=C96504&Type=MASS&Index=1#MASS)

Sources

An In-depth Technical Guide to N-Methyl-1-(thiazol-2-yl)methanamine: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of N-Methyl-1-(thiazol-2-yl)methanamine, a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. This document details a validated synthetic route, thorough characterization methodologies, and explores the potential biological significance of this compound, grounded in the broader context of thiazole derivatives' therapeutic applications.

Introduction: The Thiazole Moiety as a Privileged Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of approved drugs and clinical candidates.[1][2] Thiazole derivatives exhibit a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][3] The discovery and development of novel thiazole-containing compounds, such as this compound, are therefore of paramount importance for the continued advancement of therapeutic agents. This guide serves as a technical resource for researchers engaged in the synthesis, evaluation, and application of this promising chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 144163-68-8 | [3][4][5] |

| Molecular Formula | C₅H₈N₂S | [3][5] |

| Molecular Weight | 128.20 g/mol | [3] |

| Predicted Boiling Point | 181.4±23.0 °C | [3] |

| Predicted Density | 1.126±0.06 g/cm³ | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [5] |

| Solubility | Soluble in polar organic solvents | [5] |

Synthesis of this compound

While a singular "discovery" paper for this compound is not prominent in the literature, its synthesis can be reliably achieved through established and robust organic chemistry methodologies. The most logical and widely applicable approach is the reductive amination of 2-thiazolecarboxaldehyde with methylamine. This method is favored for its high efficiency and control over the formation of the secondary amine product, avoiding the over-alkylation often problematic in direct alkylation approaches.[6]

Logical Synthesis Workflow

The synthesis can be conceptualized as a two-step process: the formation of an imine intermediate followed by its reduction.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the synthesis of this compound from 2-thiazolecarboxaldehyde and methylamine.

Materials:

-

2-Thiazolecarboxaldehyde

-

Methylamine (40% solution in water or as hydrochloride salt)

-

Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN)

-

Methanol (anhydrous)

-

Acetic Acid (glacial)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-thiazolecarboxaldehyde (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Amine Addition: To the stirred solution, add methylamine (1.1 equivalents). If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

-

Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., a few drops) to the reaction mixture to facilitate the formation of the imine intermediate.[7] Stir the reaction at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly and portion-wise, add the reducing agent, sodium borohydride (1.5 equivalents). The use of milder reducing agents like sodium cyanoborohydride is also highly effective and can be performed at a slightly acidic pH.[6]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup:

-

Quench the reaction by slowly adding water.

-

Concentrate the mixture using a rotary evaporator to remove the methanol.

-

Extract the aqueous residue with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude this compound by column chromatography on silica gel.

-

Characterization and Spectroscopic Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for the structural elucidation of such compounds.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - A singlet corresponding to the N-methyl protons. - A singlet for the methylene (-CH₂-) protons adjacent to the thiazole ring and the amine. - Two doublets in the aromatic region corresponding to the protons on the thiazole ring. |

| ¹³C NMR | - A peak for the N-methyl carbon. - A peak for the methylene carbon. - Peaks in the aromatic region for the carbons of the thiazole ring. |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound (128.20 g/mol ). |

| Infrared (IR) Spectroscopy | - N-H stretching vibrations. - C-H stretching vibrations (aromatic and aliphatic). - C=N and C=C stretching vibrations characteristic of the thiazole ring. |

Computational DFT studies can also be employed to correlate experimental spectroscopic data with theoretical calculations for a deeper structural understanding.[8]

Potential Biological and Pharmacological Significance

While specific biological data for this compound is not extensively published, the broader family of thiazole derivatives provides a strong rationale for its investigation in several therapeutic areas.

Antimicrobial and Antitumor Potential

Thiazole-containing compounds have demonstrated significant inhibitory effects against a range of bacteria and cancer cell lines.[9] The thiazole ring is a key pharmacophore that can interact with various biological targets. It is plausible that this compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential antimicrobial and antitumor activities.[3]

Neurological Applications

Recent research has identified N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[10] This discovery highlights the potential for N-substituted thiazole compounds to modulate ion channels in the central nervous system. Additionally, some thiazolyl-hydrazine derivatives have been shown to exhibit monoamine oxidase (MAO) inhibitory activity, suggesting a possible role in the treatment of depression and neurodegenerative disorders.[11]

Workflow for Biological Screening

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily accessible heterocyclic compound with significant potential as a building block in drug discovery. Its synthesis via reductive amination is a robust and scalable method. Based on the well-documented biological activities of related thiazole derivatives, this compound warrants further investigation for its potential antimicrobial, anticancer, and neurological applications. This guide provides the necessary foundational information for researchers to synthesize, characterize, and explore the therapeutic potential of this valuable molecule.

References

-

MySkinRecipes. This compound. [Link]

- Kaur, R., et al. (2022). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Research Square.

-

Chimenti, F., et al. (1993). MAOI activity of some novel series of substituted thiazol-2-yl-hydrazines. Il Farmaco. [Link]

- Asif, M. (2017). A review on the synthesis and biological screening of thiazole derivatives. Mini reviews in medicinal chemistry.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Organic Chemistry with Lluís Llorens Palomo. (2023). Reductive Amination. [Link]

-

Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Jensen, A. A., et al. (2022). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Neuropharmacology. [Link]

-

Ayati, A., et al. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. 144163-68-8|this compound|BLD Pharm [bldpharm.com]

- 5. CAS 144163-68-8: N-Methyl-2-thiazolemethanamine [cymitquimica.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. op.niscpr.res.in [op.niscpr.res.in]

- 9. Buy N-Methyl-1-(thiazol-4-yl)methanamine | 120739-94-8 [smolecule.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. MAOI activity of some novel series of substituted thiazol-2-yl-hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Research Framework for Elucidating the Mechanism of Action of N-Methyl-1-(thiazol-2-yl)methanamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-(thiazol-2-yl)methanamine is a heterocyclic amine whose specific mechanism of action is not yet fully characterized in publicly accessible scientific literature. However, its core structure, featuring a 2-substituted thiazole ring, is a privileged scaffold found in a multitude of pharmacologically active agents. This guide synthesizes information from structurally related compounds to propose a logical and scientifically rigorous framework for investigating its potential biological targets and downstream effects. By examining the established pharmacology of thiazole derivatives, we can hypothesize potential mechanisms and design targeted experiments to elucidate the compound's true biological function. This document serves as a technical guide for researchers aiming to characterize this and other novel chemical entities, outlining potential target classes and providing detailed, field-proven experimental protocols for a comprehensive investigation.

Introduction: The Thiazole Scaffold and Rationale for Investigation

The thiazole ring is a fundamental heterocyclic motif present in numerous FDA-approved drugs and biologically active molecules, including the vitamin Thiamine (Vitamin B1).[1] The 2-aminothiazole derivative, in particular, is a cornerstone for synthesizing compounds with a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] Given this precedent, this compound, as a derivative, warrants systematic investigation to uncover its potential therapeutic value.

The lack of established data necessitates a hypothesis-driven approach. The structural motifs within this compound suggest potential interactions with several key receptor families known to recognize amine and thiazole-containing ligands. This guide will focus on three primary, plausible target classes: Dopamine Receptors , Histamine Receptors , and Serotonin (5-HT) Receptors .

Hypothetical Mechanisms of Action Based on Structural Analogs

Dopamine Receptor Modulation

The thiazole nucleus is a recognized component in ligands targeting dopamine receptors. Specifically, the D2 and D3 receptor subtypes, which belong to the G-protein coupled receptor (GPCR) family, are implicated in neuropsychiatric and motor disorders.[4]

-

Hypothesis: this compound may act as a ligand (agonist, antagonist, or partial agonist) at dopamine D2/D3 receptors.

-

Rationale: Structurally similar benzothiazole and tetrahydrobenzo[d]thiazole derivatives have demonstrated high-affinity binding to D2 and D3 receptors.[4][5] The core thiazole moiety often binds to the primary binding pocket, while side chains, like the N-methylmethanamine group, can interact with accessory binding sites, influencing efficacy and selectivity.[4] Patents have also been filed for thiazole compounds as D3 receptor ligands for treating central nervous system disorders.[6]

Histamine Receptor Modulation

The thiazole ring is a key feature in several potent and selective histamine receptor ligands. Famotidine, a well-known H2 receptor antagonist, contains a thiazole moiety.[7] Furthermore, various synthetic thiazole derivatives have been developed as agonists and antagonists for H1, H2, and H3 receptors.[8][9][10]

-

Hypothesis: this compound may exhibit activity as an agonist or antagonist at one or more histamine receptor subtypes.

-

Rationale:

-

H2 Receptors: The compound 2-Amino-5-(2-aminoethyl)-4-methylthiazole (Amthamine) is a potent and selective H2 receptor agonist, demonstrating that the thiazole ring is sufficient for receptor stimulation in this class.[8]

-

H3 Receptors: Thiazol-2-yl ether derivatives have shown nanomolar binding affinities as H3 receptor antagonists.[9]

-

H1 Receptors: Quantitative structure-activity relationship (QSAR) studies have identified key physicochemical parameters for thiazole derivatives that confer H1-antihistamine activity.[10]

-

Serotonin (5-HT) Receptor Modulation

The thiazole scaffold has been successfully incorporated into ligands for various serotonin receptors, particularly the 5-HT1A and 5-HT3 subtypes.[11][12][13]

-

Hypothesis: this compound may function as a ligand for serotonin receptors.

-

Rationale:

-

5-HT1A Receptors: Triazole analogues, which share five-membered heterocyclic ring properties with thiazoles, have shown high affinity for 5-HT1A receptors.[11] Benzothiazole derivatives have also been investigated as dual-acting agents targeting both the serotonin transporter (SERT) and 5-HT1A receptors.[14]

-

5-HT3 Receptors: Aromatic thiazole derivatives have been identified as a novel class of potent and selective 5-HT3 receptor antagonists.[13][15] In these compounds, the thiazole moiety can act as a bioisostere for a carbonyl group, linking an aromatic region to a basic nitrogen-containing region, a structure mirrored in this compound.[13]

-

Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically test these hypotheses, a tiered experimental approach is recommended. This workflow is designed to first identify primary binding targets and then characterize the functional consequences of that binding.

Diagram: Experimental Workflow

Caption: A tiered workflow for characterizing a novel compound.

Tier 1: Primary Target Identification - Radioligand Binding Assays

This initial step aims to identify which, if any, of the hypothesized receptors the compound binds to with significant affinity.

Protocol: Competitive Radioligand Binding Assay

-

Preparation of Cell Membranes:

-

Culture cells stably expressing the human receptor of interest (e.g., HEK293 cells expressing Dopamine D2 receptors).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a fresh buffer and determine the total protein concentration using a BCA or Bradford assay.

-

-

Assay Setup:

-

In a 96-well plate, combine the cell membranes (typically 10-50 µg protein/well), a fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (this compound).

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, potent unlabeled ligand (e.g., Haloperidol for D2) to saturate all specific binding sites.

-

Test Compound: Wells with membranes, radioligand, and a serial dilution of this compound (e.g., from 10 µM to 0.1 nM).

-

-

Incubation & Detection:

-

Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

-

Allow filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 1: Hypothetical Binding Affinity Data (Ki in nM)

| Compound | Dopamine D2 | Dopamine D3 | Histamine H2 | Serotonin 5-HT1A | Serotonin 5-HT3 |

|---|---|---|---|---|---|

| This compound | TBD | TBD | TBD | TBD | TBD |

| Reference Antagonist | 5.2 | 3.8 | 25.4 | 10.1 | 1.5 |

| Reference Agonist | 15.6 | 8.9 | 150.2 | 22.5 | N/A |

TBD = To Be Determined by Experimentation

Tier 2: Functional Characterization

Once a high-affinity target is identified, the next step is to determine the compound's functional effect: is it an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist?

Protocol: Gs/Gi-Coupled GPCR Functional Assay (cAMP Measurement)

This protocol is suitable for D2-like (Gi-coupled) or H2 (Gs-coupled) receptors.

-

Cell Preparation:

-

Use cells expressing the target receptor (e.g., CHO-K1 cells expressing Dopamine D2).

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure (for a Gi-coupled receptor like D2):

-

Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Add a fixed concentration of an adenylyl cyclase activator, Forskolin . This will raise intracellular cAMP levels.

-

Immediately add varying concentrations of the test compound (this compound).

-

Agonist Mode: If the compound is an agonist, it will activate the Gi pathway, inhibiting adenylyl cyclase and causing a decrease in the Forskolin-stimulated cAMP levels.

-

Antagonist Mode: To test for antagonism, add a fixed concentration of a known agonist (e.g., Quinpirole for D2) along with varying concentrations of the test compound. An antagonist will reverse the agonist-induced decrease in cAMP.

-

-

Detection & Analysis:

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

-

For Agonism: Plot the cAMP level against the log concentration of the test compound to determine the EC50 (potency).

-

For Antagonism: Plot the cAMP level against the log concentration of the test compound to determine the IC50 (potency).

-

Diagram: Dopamine D2 Receptor (Gi-Coupled) Signaling

Caption: A potential Gi-coupled signaling pathway for D2 receptors.

Conclusion and Future Directions

The structural features of this compound provide a strong rationale for its investigation as a modulator of dopaminergic, histaminergic, or serotonergic pathways. The proposed research framework, beginning with broad radioligand binding screens and progressing to targeted functional and downstream signaling assays, offers a robust and validated methodology for definitively elucidating its mechanism of action. Characterizing this compound will not only define its pharmacological profile but may also uncover a novel chemical tool for studying these critical receptor systems or a lead compound for future drug development endeavors.

References

-

Synthesis, Pharmacological Evaluation and Molecular Modeling Studies of Triazole Containing Dopamine D3 Receptor Ligands. PubMed Central. Available at: [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. AKJournals. Available at: [Link]

-

Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available at: [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]

-